2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]acetamide

Process Chemistry PKCβ Inhibitor Synthesis Yield Optimization

2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]acetamide (CAS 616898-57-8) is a key synthetic intermediate in the convergent preparation of N-(azacycloalkyl)bisindolylmaleimides, a class of selective protein kinase C β (PKCβ) inhibitors that includes the clinical-stage candidate Enzastaurin (LY317615). The compound provides the indole-3-acetamide moiety critical for the base-catalyzed condensation strategy (Strategy B) utilized in the final assembly of the bisindolylmaleimide core.

Molecular Formula C21H24N4O
Molecular Weight 348.4 g/mol
Cat. No. B13990719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]acetamide
Molecular FormulaC21H24N4O
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2C=C(C3=CC=CC=C32)CC(=O)N)CC4=CC=CC=N4
InChIInChI=1S/C21H24N4O/c22-21(26)13-16-14-25(20-7-2-1-6-19(16)20)18-8-11-24(12-9-18)15-17-5-3-4-10-23-17/h1-7,10,14,18H,8-9,11-13,15H2,(H2,22,26)
InChIKeyXWPQLQHNGZEBOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]acetamide: A Certified Enzastaurin (LY317615) Synthetic Intermediate


2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]acetamide (CAS 616898-57-8) is a key synthetic intermediate in the convergent preparation of N-(azacycloalkyl)bisindolylmaleimides, a class of selective protein kinase C β (PKCβ) inhibitors that includes the clinical-stage candidate Enzastaurin (LY317615) [1]. The compound provides the indole-3-acetamide moiety critical for the base-catalyzed condensation strategy (Strategy B) utilized in the final assembly of the bisindolylmaleimide core [1]. Commercially supplied at a purity of ≥98% (HPLC) under ISO-certified quality systems, this building block is manufactured to support stringent pharmaceutical research, development, and quality control workflows .

Procurement Risk of 2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]acetamide Analogs: Structural Determinants of PKCβ Inhibitor Assembly


The indole-3-acetamide family of synthetic intermediates cannot be interchanged generically due to the profound impact of the N-piperidine substituent on both the final condensation reaction yield and the retained biological selectivity of the downstream PKCβ inhibitor. The presence of the pyridin-2-ylmethyl group is not merely a protecting strategy; it is a pharmacophoric element maintained through the final molecule to confer isozyme selectivity [1]. Replacing this fragment with a simple N-methyl or N-benzyl piperidine alters the electronics of the condensation step, potentially leading to failed or low-yielding conversion to the desired bisindolylmaleimide. The evidence below quantifies the specific synthetic and physicochemical advantages that differentiate this precise building block from its closest structural analogs.

Head-to-Head Evidence for 2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]acetamide vs. Closest Analogs


Synthetic Step Efficiency: Yield Comparison in Bisindolylmaleimide Condensation

In the convergent synthesis of N-(azacycloalkyl)bisindolylmaleimides, the target indole-3-acetamide intermediate (compound 8) was condensed with an indole-3-glyoxylate ester in the presence of potassium tert-butoxide (THF). This reaction yielded the desired PKCβ inhibitor scaffold with an efficiency that is directly dependent on the N-substituent. The provided yield for the conversion using the title compound was ~51% [1]. This yield is contextualized by the yields of simpler indole-3-acetamides in analogous condensations, where unsubstituted or N-methyl indole-3-acetamides (compounds 2 and 3) are employed in Strategy A, though their specific yields are not tabulated, the selection of the pyridinylmethylpiperidine variant for final process development underscores its superior balance of reactivity and downstream product profile [1].

Process Chemistry PKCβ Inhibitor Synthesis Yield Optimization

Process Efficiency: Comparison with an Alternative Enzastaurin Intermediate

A related key intermediate in the Enzastaurin (LY317615) manufacturing route, 1-(1-Pyridin-2-ylmethyl-piperidin-4-yl)-1H-indole (compound 11, lacking the 3-acetamide group), was produced via a Leimgruber-Batcho indole synthesis with a reported yield of 78% and a purity of >99% after crystallization from IPA or ethanol-water [1]. While compound 11 is a precursor that requires further functionalization to install the acetamide, the title compound already contains this essential functional handle. The 78% yield of the upstream intermediate highlights the efficiency of the overall route, but the ~51% yield for the title compound's key condensation step is a distinct, critical data point for process chemists calculating the overall synthetic burden of the convergent assembly [2].

Process Development Industrial Synthesis Intermediate Quality

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding vs. N-Alkyl and Ester Analogs

The computed physicochemical profile of the title compound shows an XLogP3-AA value of 1.8 and a single hydrogen bond donor (the primary amide NH₂) [1]. This contrasts significantly with its closest ester analog, Methyl 2-oxo-2-(1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-1H-indol-3-yl)acetate (CAS 616898-64-7), which has zero H-bond donors and a higher calculated logP typical of methyl esters, making it unsuitable for direct amidation strategies without hydrolysis. The amide's reduced lipophilicity and hydrogen bond donor capacity directly mirror the physicochemical requirements of the final PKCβ inhibitor pharmacophore, potentially simplifying downstream purification and handling in aqueous process streams compared to more lipophilic analogs.

Physicochemical Properties Lipophilicity Medicinal Chemistry

Regulatory-Ready Purity Profile vs. Research-Grade Suppliers

The compound is commercially available with a guaranteed minimum purity of 98% (NLT 98%) as determined by HPLC, manufactured under ISO-certified quality systems suitable for global pharmaceutical research and development . This level of purity specification and quality certification differentiates it from typical research-grade catalog compounds from non-specialized suppliers, where a Certificate of Analysis might not guarantee pharmaceutical intermediate grade (>95%) or provide the full traceability required for regulatory filings. For direct procurement for lead optimization or early process development, this eliminates the need for costly in-house repurification and quality verification.

Quality Assurance Pharmaceutical Intermediate ISO Certification

Validated Procurement Applications for 2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]acetamide


Convergent Synthesis of PKCβ-Selective Inhibitors

This compound is the direct building block for Strategy B in the assembly of acyclic N-(azacycloalkyl)bisindolylmaleimides. As documented in the primary process chemistry literature, it is condensed with indole-3-glyoxylate esters to yield inhibitors like LY317615 (Enzastaurin) [1]. Scientists developing next-generation anti-angiogenic or oncolytic kinase inhibitors can use this pre-functionalized acetamide to bypass up to two synthetic steps.

Medicinal Chemistry SAR Exploration at the Indole 1-Position

For research programs exploring structure-activity relationships around the N-(azacycloalkyl) motif of bisindolylmaleimides, this intermediate serves as a pivotal diversification point. The acetamide handle remains intact while the pyridylmethylpiperidine substituent is retained or modified post-condensation, enabling systematic evaluation of isozyme selectivity for PKCβ versus other PKC isoforms [1].

Analytical Reference Standard for Genotoxic Impurity Profiling

Given its ≥98% purity and ISO manufacturing certification, this compound can be qualified as an analytical reference marker for identifying and quantifying related indolic impurities in Enzastaurin API batches. Its well-defined structure and commercial availability support LC-MS and HPLC method development and validation in quality control laboratories .

Precursor for Indole-3-acetamide-derived Chemical Probes

Beyond canonical PKC inhibitors, the indole-3-acetamide scaffold is found in synthetic cannabinoid research and serotonin uptake inhibitor programs [2]. The title compound, with its unique tertiary amine handle, can serve as a late-stage intermediate for creating focused libraries of receptor ligands or chemical probes that require the pyridin-2-ylmethyl piperidine recognition element.

Quote Request

Request a Quote for 2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.